![molecular formula C8H20N4 B14664308 Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- CAS No. 51576-33-1](/img/structure/B14664308.png)
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- is a chemical compound with the molecular formula C8H20N4. It is known for its unique structure, which includes a diazene group and a dimethylhydrazino substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- typically involves the reaction of appropriate hydrazine derivatives with alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For example, the reaction between 2,2-dimethylhydrazine and butyl ethyl diazene under anhydrous conditions can yield the desired compound .
Industrial Production Methods
Industrial production of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mecanismo De Acción
The mechanism of action of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- involves its interaction with molecular targets and pathways. The diazene group can participate in redox reactions, affecting cellular processes. The dimethylhydrazino substituent may interact with enzymes and proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]
- (E)-1-Butyl-2-[1-(2,2-dimethylhydrazino)ethyl]diazene
Uniqueness
Its combination of a diazene group with a dimethylhydrazino substituent sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
51576-33-1 |
|---|---|
Fórmula molecular |
C8H20N4 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
2-[1-(ethyldiazenyl)butyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C8H20N4/c1-5-7-8(10-9-6-2)11-12(3)4/h8,11H,5-7H2,1-4H3 |
Clave InChI |
QBKJPAWZEPDHGU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(NN(C)C)N=NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




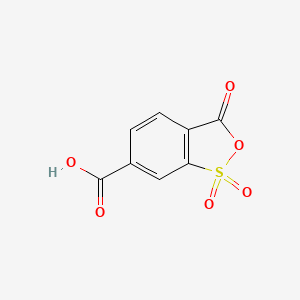
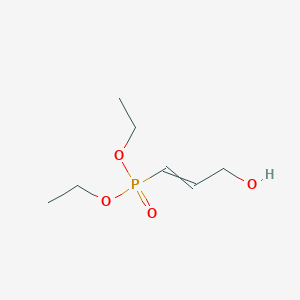
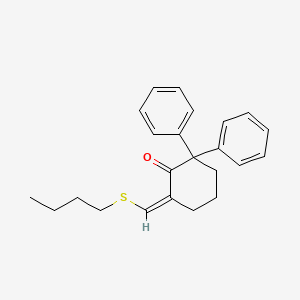
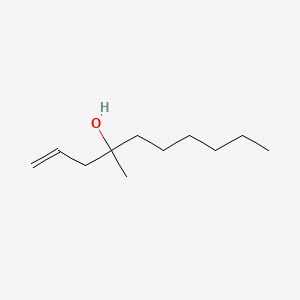
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
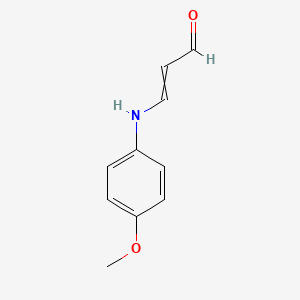

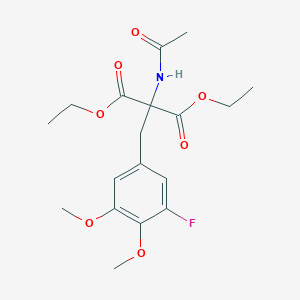
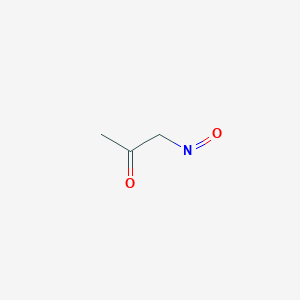


![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
